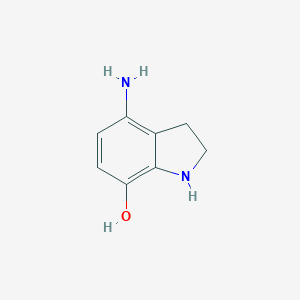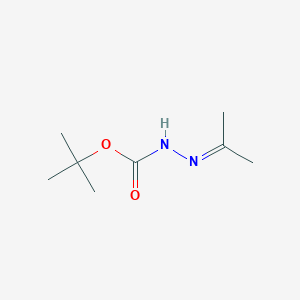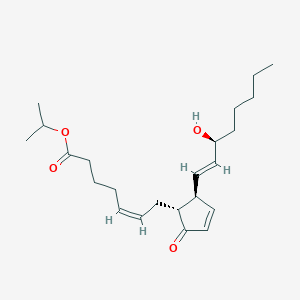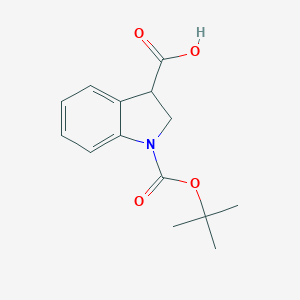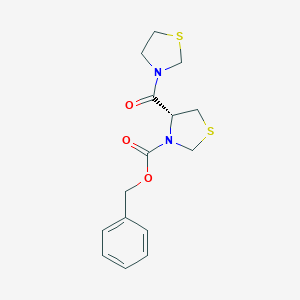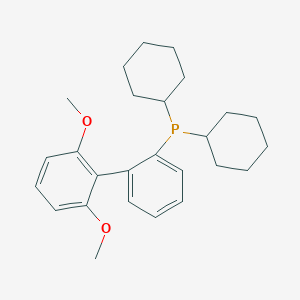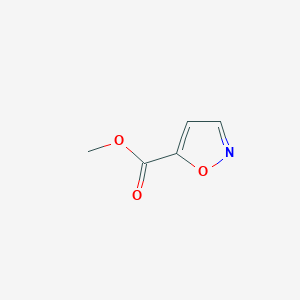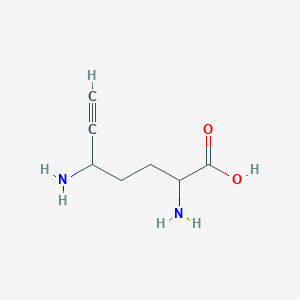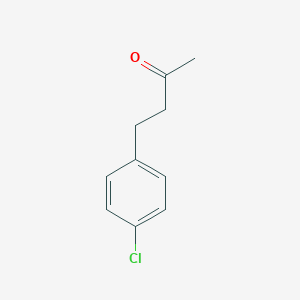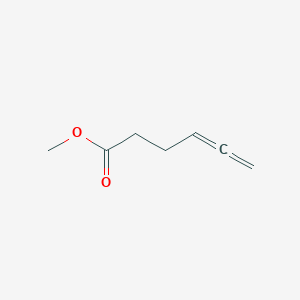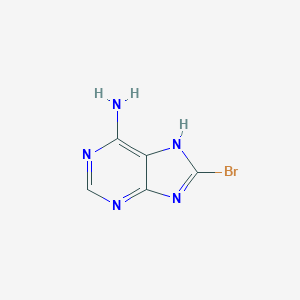
8-ブロモアデニン
概要
説明
8-Bromoadenine (8-Br-Ade) is an analogue of adenine where the hydrogen in position 8 of the heterocyclic nucleobase is replaced by a bromine atom . It can be used as a reactive precursor for the synthesis of 8-modified adenine analogues .
Synthesis Analysis
The Suzuki-Miyaura reaction of 9-unsubstituted 2-, 6-, and 8-halopurine bases with diverse aryl- and alkenylboronic acids in water-acetonitrile mixtures under microwave irradiation was used for the single-step synthesis of arylpurines . This includes the cross-coupling reactions of 8-Bromoadenine .Molecular Structure Analysis
8-Bromoadenine has a molecular formula of C5H4BrN5 . It is also known as 6-Amino-8-bromopurine .Chemical Reactions Analysis
8-Bromoadenine can transform into adenine on the surface of Au and AgNPs upon irradiation with a low-power continuous wave laser at 532, 633, and 785 nm . The dissociation of 8-Br-Ade is ascribed to a hot-electron transfer reaction .Physical And Chemical Properties Analysis
8-Bromoadenine is a crystallized or lyophilized solid . It is stored at a temperature of -20°C .科学的研究の応用
DNA 放射線増感
8-ブロモアデニンは、潜在的な DNA 放射線増感剤として使用されます . 放射線増感剤は、細胞を放射線に対してより感受性にする物質です。 癌治療の文脈では、放射線療法の効果を高めるために使用されます .
プラズモン誘起解離電子移動
8-ブロモアデニンは、プラズモン誘起解離電子移動のリアルタイムモニタリングに使用されます . このプロセスは、貴金属ナノ粒子の局在表面プラズモンの励起を伴い、電場増強、熱電子の生成、ナノ粒子表面近くの温度上昇などのさまざまなナノスケール効果をもたらします .
表面増強ラマン散乱 (SERS)
532、633、および 785 nm の低出力連続波レーザーで照射したときに、Au および Ag ナノ粒子の表面で 8-ブロモアデニンがアデニンに変換される様子が、SERS を使用して研究されています . この技術は、分子の振動モードに関する詳細な情報を提供するラマン散乱の信号を増強するために使用されます .
光熱療法 (PTT)
8-ブロモアデニンは、照射時の腫瘍組織の損傷を強化するために、PTT に適用されることが示唆されています . PTT は、光吸収から発生する熱を使用して癌細胞を殺す癌治療の一種です .
ナノ粒子触媒
8-ブロモアデニンの解離は、ナノ粒子触媒で一般的に利用される熱電子移動反応によるものとされています . この分野は、さまざまな化学反応の触媒としてナノ粒子を使用することを含みます
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
8-Bromoadenine plays a pivotal role as a fundamental constituent for an array of biochemical and physiological investigations . It can be used as a reactive precursor for the synthesis of 8-modified adenine analogues
Cellular Effects
Its derivative, 8-Bromoadenosine 3’,5’-cyclic monophosphate (8-Br-cAMP), is known to have significant cellular effects . 8-Br-cAMP is a cell-permeable cAMP analog that activates protein kinase A, inhibits growth, decreases proliferation, increases differentiation, and induces apoptosis of cultured cells .
Molecular Mechanism
It is known that 8-Bromoadenine can be used as a reactive precursor for the synthesis of 8-modified adenine analogues
Temporal Effects in Laboratory Settings
A study has shown that the transformation of 8-Bromoadenine into adenine on the surface of Au and Ag nanoparticles upon irradiation with a low-power continuous wave laser at 532, 633, and 785 nm, respectively, proceeds within seconds or even milliseconds .
Metabolic Pathways
Its derivative, 8-Br-cAMP, is a brominated derivative of cyclic adenosine monophosphate (cAMP), suggesting that it may be involved in cAMP-related metabolic pathways .
特性
IUPAC Name |
8-bromo-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN5/c6-5-10-2-3(7)8-1-9-4(2)11-5/h1H,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXHPCVBOXMRJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N=C(N2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220036 | |
| Record name | 8-Bromoadenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6974-78-3 | |
| Record name | 8-Bromo-9H-purin-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6974-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromoadenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006974783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6974-78-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Bromoadenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-1H-adenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 8-bromoadenine interact with DNA and what are the consequences of this interaction?
A1: 8-Bromoadenine (8BrA) can be incorporated into DNA during replication, replacing adenine. Due to its high electron affinity, 8BrA acts as a radiosensitizer, meaning it increases the sensitivity of DNA to ionizing radiation. [, ] Upon interaction with low-energy electrons (LEEs) generated by radiation, 8BrA undergoes dissociative electron attachment (DEA), leading to the cleavage of the C-Br bond and the formation of a reactive adenine radical. [, , , , ] This radical can further react, ultimately causing DNA strand breaks, a severe form of DNA damage that can lead to cell death. [, , , , , ]
Q2: Does the presence of 8-bromoadenine in DNA affect its interaction with proteins?
A2: Research suggests that 8BrA in DNA can form halogen bonds with protein residues. [] These noncovalent interactions, although weaker than typical hydrogen bonds, can contribute to the overall binding affinity and specificity of proteins recognizing specific DNA sequences. This characteristic could potentially be exploited in designing novel DNA-binding ligands or for studying protein-DNA interactions.
Q3: What is the molecular formula, weight, and spectroscopic data for 8-bromoadenine?
A3: 8-Bromoadenine has the molecular formula C5H4BrN5 and a molecular weight of 214.04 g/mol. [] While the provided research does not explicitly state spectroscopic data for 8BrA, studies mention techniques like NMR and X-ray crystallography to determine the structure of 8BrA and its derivatives. [, , , , ] For specific spectroscopic data, refer to individual publications focused on structural analysis.
Q4: Does 8-bromoadenine exhibit any catalytic properties?
A5: The provided research does not indicate any intrinsic catalytic properties of 8BrA. The focus lies primarily on its behavior as a substrate in reactions and its role as a radiosensitizer due to its electron affinity. [, , , , , , , ]
Q5: How has computational chemistry been used to study 8-bromoadenine?
A6: Computational chemistry, particularly Density Functional Theory (DFT) calculations, has been instrumental in understanding the electron attachment properties of 8BrA. [, ] These calculations reveal the formation of a stable parent anion at low electron energies (<3 eV) and provide insights into the electronic structure and bond characteristics of the 8BrA anion. [, ] This information is valuable for rationalizing the radiosensitizing properties of 8BrA and designing more efficient DNA radiosensitizers.
Q6: How do structural modifications of 8-bromoadenine affect its radiosensitizing properties?
A7: While the provided research focuses primarily on 8BrA, studies comparing it with other halogenated nucleobases like 5-bromouracil (5BrU) provide insights into SAR. [, , ] The position and type of halogen substitution significantly influence the DEA process and, consequently, the radiosensitizing efficiency. [] For instance, 5BrU exhibits a stronger radiosensitizing effect compared to 8BrA under vacuum UV irradiation, highlighting the importance of the halogen's position on the nucleobase. [] Further research exploring modifications to the adenine ring system and different halogen substitutions is necessary to establish a comprehensive SAR for 8BrA and its derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


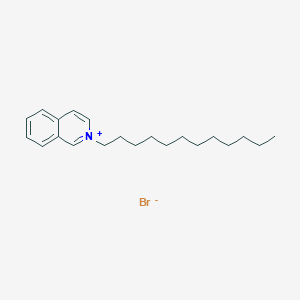
![2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine](/img/structure/B57445.png)
